Asocainol ((+/-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol) [] is a synthetic antiarrhythmic agent [] that falls under the Class I category of antiarrhythmic drugs [, ]. Notably, it demonstrates a unique pharmacological profile by exhibiting both Class I and Class IV antiarrhythmic properties, indicating a dual inhibitory action on transmembrane sodium and calcium conductivities []. This dual action distinguishes Asocainol from traditional Class I antiarrhythmics and positions it as a potentially valuable tool in cardiovascular research.
The molecular structure of Asocainol has been determined and is consistently reported across the literature [, ]. It features a complex, polycyclic structure with a chiral center, making it a chiral molecule. Research on its interaction with the 'single drug-binding site' of human α1-acid glycoprotein (orosomucoid) has highlighted the importance of stereochemistry in its biological activity [, ].
Asocainol exhibits a complex mechanism of action characterized by its interaction with various ion channels in cardiac myocytes. Primarily, it acts by inhibiting the fast inward sodium current, a characteristic typical of Class I antiarrhythmics []. This action effectively reduces the upstroke velocity and duration of action potentials, thereby suppressing abnormal electrical activity in the heart [].
Furthermore, Asocainol demonstrates calcium channel blocking properties by inhibiting the slow calcium influx, a hallmark of Class IV antiarrhythmics []. This dual inhibitory action on both sodium and calcium channels distinguishes it from conventional antiarrhythmics.
Additional research suggests that Asocainol's interaction with calmodulin (CaM) might contribute to its antiarrhythmic effects []. By inhibiting CaM-stimulated phosphodiesterase (PDE) activity, Asocainol could potentially modulate intracellular calcium levels and subsequent cardiac contractility [].
Asocainol is characterized as a lipophilic compound [, , ], with its lipophilicity quantified using experimental (log P, RM) and computational (Σf, C log P) methods []. Its lipophilic nature facilitates its interaction with cell membranes, contributing to its pharmacological activity [].
Studies have also investigated its binding affinity to phosphatidylcholine membranes, revealing a correlation between its lipophilicity and binding affinity []. This observation suggests that Asocainol's lipophilicity plays a crucial role in its pharmacological action, likely influencing its distribution and interaction with biological membranes [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: